molecular formula C10H22N2O2 B13257757 (1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B13257757
M. Wt: 202.29 g/mol
InChI Key: LBQMKYNCWDIFTQ-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine (CAS: 1540717-17-6) is a tertiary amine with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol . Its structure comprises a 1-methoxypropan-2-yl group linked to a 4-methylmorpholin-2-ylmethyl moiety. The methoxypropan-2-yl group may enhance lipophilicity, influencing pharmacokinetic properties.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

1-methoxy-N-[(4-methylmorpholin-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H22N2O2/c1-9(8-13-3)11-6-10-7-12(2)4-5-14-10/h9-11H,4-8H2,1-3H3

InChI Key

LBQMKYNCWDIFTQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1CN(CCO1)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to morpholine- and amine-containing analogues (Table 1). Key differences lie in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine C₁₀H₂₂N₂O₂ 202.29 4-Methylmorpholinyl, methoxypropan-2-yl 1540717-17-6
(5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine C₉H₁₄BrNOS 264.18 Bromothiophenyl, methoxypropan-2-yl 1019629-46-9
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine C₁₂H₂₁N 191.30 Bicyclic hydrocarbon, methoxypropan-2-yl 1218643-10-7
1-(4-Benzylmorpholin-2-yl)ethylamine C₁₄H₂₂N₂O 234.34 Benzyl-substituted morpholine, methylamine 1443981-20-1
Methyl[(4-methylmorpholin-2-yl)methyl]amine C₇H₁₆N₂O 142.22 4-Methylmorpholinyl, methylamine CID 18336931
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine C₁₄H₂₂N₂O₂ 250.34 Methoxyphenyl, morpholine N/A

Key Observations :

  • Substituent Impact: The target compound’s 4-methylmorpholinyl group differentiates it from analogues with aromatic (e.g., bromothiophenyl in , benzyl in ) or non-aromatic (e.g., bicyclic in ) substituents. These groups influence lipophilicity, solubility, and steric hindrance.
  • Molecular Weight : The target compound (202.29 g/mol) is lighter than analogues with bulky substituents (e.g., 264.18 g/mol in ) but heavier than simpler derivatives like (142.22 g/mol).
  • Functional Groups : The methoxypropan-2-yl chain in the target compound is shared with and , but absent in , and , which instead feature methylamine or methoxyphenyl groups.

Computational and Structural Analysis

Graph-Based Structural Comparison

Using graph-theoretical methods (as discussed in ), the target compound’s morpholine ring and methoxypropan-2-yl chain create a unique topological profile. Compared to ’s methoxyphenyl-morpholine hybrid, the target lacks aromatic π-systems but retains hydrogen-bonding capability via the morpholine oxygen and amine groups.

Collision Cross-Section and Physicochemical Properties

  • Methylmorpholinylmethylamine () : Simpler structure with lower molecular weight may result in higher aqueous solubility compared to the target compound.
  • Benzylmorpholine Derivative () : Increased hydrophobicity due to the benzyl group could reduce solubility but enhance membrane permeability.

Biological Activity

The compound (1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine , with the CAS number 1540717-17-6 , is a substituted methylamine derivative notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₂₂N₂O₂
  • Molecular Weight : 202.29 g/mol
  • Structure : The compound features a methoxy group and a morpholine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine ring enhances solubility and may facilitate interactions with biological membranes, while the methoxy group can influence pharmacokinetics and receptor binding affinity.

Biological Activity Overview

Research indicates that compounds similar to (1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that morpholine derivatives can exhibit antibacterial properties by disrupting bacterial cell membranes.
  • Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects, possibly by modulating neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Antimicrobial Activity

A study tested a series of morpholine derivatives against various bacterial strains. The results indicated that compounds containing the morpholine ring demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that morpholine-based compounds could inhibit cell growth and induce apoptosis. One specific derivative showed IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer properties.

Case Study 3: Neuroprotective Effects

Research involving animal models indicated that certain morpholine derivatives could protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits cancer cell proliferation
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Q. What analytical techniques are required to resolve co-eluting impurities in HPLC analysis?

  • Methodology : Employ orthogonal methods: switch from C18 to HILIC columns, or use UPLC with sub-2µm particles for higher resolution. MS/MS fragmentation can differentiate isobaric impurities. For quantification, adhere to ICH Q3A guidelines, setting thresholds based on toxicological data .

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